molecular formula C17H17N3OS B2423152 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile CAS No. 946387-41-3

4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile

Cat. No.: B2423152
CAS No.: 946387-41-3
M. Wt: 311.4
InChI Key: TZDFEVCCLWYADC-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors and optimizing reaction conditions to maintain efficiency and safety during large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

What sets 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile apart is its specific structure, which combines a thiazole ring with a nitrile group and a dimethyl-oxo moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-17(2,3)15(21)13(9-18)10-19-16-20-14(11-22-16)12-7-5-4-6-8-12/h4-8,10-11H,1-3H3,(H,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDFEVCCLWYADC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=NC(=CS1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=NC(=CS1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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